4-chloro-N,N-dimethylquinolin-6-amine
Description
4-Chloro-N,N-dimethylquinolin-6-amine is a quinoline derivative characterized by a chlorine substituent at the C4 position and a dimethylamino group at C5. This compound belongs to a broader class of substituted quinolines, which are frequently explored for their diverse applications in medicinal chemistry, materials science, and organic synthesis. Its structural features, including the electron-withdrawing chlorine atom and electron-donating dimethylamino group, influence its electronic properties and reactivity, making it a subject of interest in comparative studies with analogous compounds .
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
4-chloro-N,N-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,1-2H3 |
InChI Key |
WWSKGXHXNSJFDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=CN=C2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethylquinolin-6-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method involves the reaction of 4-chloroquinoline with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N,N-dimethylquinolin-6-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Quinoline Amines with Halogen and Amine Groups
Several quinoline derivatives share structural similarities with 4-chloro-N,N-dimethylquinolin-6-amine, differing primarily in substituent positions or functional groups. Key examples include:
- Electronic Effects: The chlorine atom at C4 in this compound enhances electrophilic substitution reactivity compared to non-halogenated analogs. In contrast, DMQI’s imidazole group at C2 introduces π-conjugation, altering its photophysical behavior .
- Biological Activity: Substitution at C4 with aryl groups (e.g., 3-chloro-4-fluorophenyl in ) enhances antibacterial potency, whereas dimethylamino groups at C6 may reduce cytotoxicity compared to bulkier substituents .
Photophysical Properties in Room-Temperature Phosphorescence (RTP)
The incorporation of electron-donating groups significantly impacts RTP properties:
- DMQI exhibits a remarkably long RTP lifetime (262 ms) due to its rigid imidazole moiety, which stabilizes triplet excitons. This contrasts with simpler dimethylamino-substituted quinolines, which show shorter lifetimes (e.g., 122–143 ms for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
